molecular formula C9H7F3O2 B141575 2-Methoxy-4-(trifluoromethyl)benzaldehyde CAS No. 132927-09-4

2-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B141575
M. Wt: 204.15 g/mol
InChI Key: KKESHHUPAFNMPH-UHFFFAOYSA-N
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Patent
US08022248B2

Procedure details

A solution of sodium methoxide (25% wt in methanol, 50 ml) was added to a solution of (4-(1,1,1-trifluoromethyl)-2-fluoro-benzaldehyde (5.0 g) in methanol (50 ml) and the mixture heated under reflux for 2 h. Water (200 ml) was added and the mixture extracted with ethyl acetate. The organics were dried and evaporated under reduced pressure to give a residue that was purified by chromatography on silica eluting with isohexane/diethylether 3:1, yield 3.18 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[F:4][C:5]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10](F)[CH:9]=1)([F:7])[F:6].O>CO>[CH3:1][O:2][C:10]1[CH:9]=[C:8]([C:5]([F:7])([F:6])[F:4])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
FC(F)(F)C1=CC(=C(C=O)C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica eluting with isohexane/diethylether 3:1, yield 3.18 g

Outcomes

Product
Name
Type
Smiles
COC1=C(C=O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.